1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea
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Overview
Description
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring substituted with two methyl groups at positions 2 and 4, a methyl group at position 5, and a urea moiety linked to a m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Substitution Reactions: The 2,4-dimethyl substitution on the thiazole ring can be achieved through selective alkylation reactions using appropriate alkyl halides.
Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate derivative of m-tolyl to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Research: It is used as a tool compound in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may also interact with cellular pathways, affecting signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of m-tolyl.
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an o-tolyl group instead of m-tolyl.
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-phenylurea: Similar structure but with a phenyl group instead of m-tolyl.
Uniqueness
1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern on the thiazole ring and the presence of the m-tolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9-5-4-6-12(7-9)17-14(18)15-8-13-10(2)16-11(3)19-13/h4-7H,8H2,1-3H3,(H2,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRGXUSZTZSDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2=C(N=C(S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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